molecular formula C20H22FN3O3 B302288 N'-{2-[(2-fluorobenzyl)oxy]benzylidene}-2-(4-morpholinyl)acetohydrazide

N'-{2-[(2-fluorobenzyl)oxy]benzylidene}-2-(4-morpholinyl)acetohydrazide

Cat. No. B302288
M. Wt: 371.4 g/mol
InChI Key: BILODDFQBSNCDS-XKZIYDEJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-{2-[(2-fluorobenzyl)oxy]benzylidene}-2-(4-morpholinyl)acetohydrazide, commonly known as FBA, is a novel compound that has gained significant attention in the field of medicinal chemistry. FBA is a potent inhibitor of several enzymes and has shown promising results in various scientific research applications.

Mechanism of Action

The mechanism of action of FBA involves the inhibition of enzymes that are involved in various biological processes. FBA binds to the active site of these enzymes and prevents their activity. For example, FBA inhibits cathepsin B by binding to the active site and blocking the substrate from entering. This inhibition leads to the accumulation of substrates, which can cause cell death.
Biochemical and Physiological Effects:
FBA has been shown to have several biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. FBA also inhibits angiogenesis, which is the process of forming new blood vessels, by inhibiting the activity of matrix metalloproteinases. In addition, FBA has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the advantages of using FBA in lab experiments is its potency as an enzyme inhibitor. FBA has been shown to be a potent inhibitor of several enzymes, which makes it a valuable tool for studying their biological functions. In addition, FBA has been found to have antiproliferative and anti-inflammatory activity, which makes it a promising candidate for drug development.
However, there are also some limitations to using FBA in lab experiments. One of the limitations is its low solubility in water, which can make it difficult to work with. In addition, FBA has been found to be cytotoxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on FBA. One direction is to investigate its potential as a drug candidate for cancer treatment. FBA has been found to have antiproliferative activity against several cancer cell lines, and further studies could determine its efficacy in vivo. Another direction is to investigate the role of FBA in inflammation and its potential as an anti-inflammatory drug. Finally, further studies could investigate the potential of FBA as a tool for studying enzyme function and biological processes.

Synthesis Methods

The synthesis of FBA involves a multi-step process that begins with the reaction of 2-fluorobenzyl alcohol with 2-hydroxybenzaldehyde to form 2-[(2-fluorobenzyl)oxy]benzaldehyde. The resulting compound is then reacted with 2-(4-morpholinyl)acetic acid hydrazide to form FBA. The yield of FBA is around 60%, and the purity can be increased by recrystallization.

Scientific Research Applications

FBA has shown promising results in various scientific research applications. It has been found to be a potent inhibitor of several enzymes, including cathepsin B, cathepsin L, and human leukocyte elastase. FBA has also been shown to have antiproliferative activity against several cancer cell lines, including breast, colon, and lung cancer. In addition, FBA has been found to have anti-inflammatory activity and can inhibit the production of pro-inflammatory cytokines.

properties

Product Name

N'-{2-[(2-fluorobenzyl)oxy]benzylidene}-2-(4-morpholinyl)acetohydrazide

Molecular Formula

C20H22FN3O3

Molecular Weight

371.4 g/mol

IUPAC Name

N-[(Z)-[2-[(2-fluorophenyl)methoxy]phenyl]methylideneamino]-2-morpholin-4-ylacetamide

InChI

InChI=1S/C20H22FN3O3/c21-18-7-3-1-6-17(18)15-27-19-8-4-2-5-16(19)13-22-23-20(25)14-24-9-11-26-12-10-24/h1-8,13H,9-12,14-15H2,(H,23,25)/b22-13-

InChI Key

BILODDFQBSNCDS-XKZIYDEJSA-N

Isomeric SMILES

C1COCCN1CC(=O)N/N=C\C2=CC=CC=C2OCC3=CC=CC=C3F

SMILES

C1COCCN1CC(=O)NN=CC2=CC=CC=C2OCC3=CC=CC=C3F

Canonical SMILES

C1COCCN1CC(=O)NN=CC2=CC=CC=C2OCC3=CC=CC=C3F

Origin of Product

United States

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